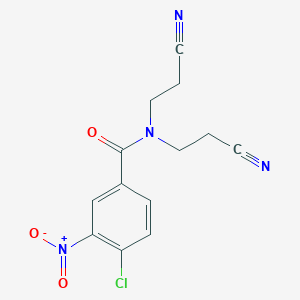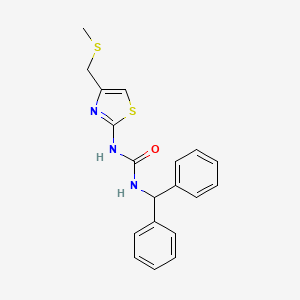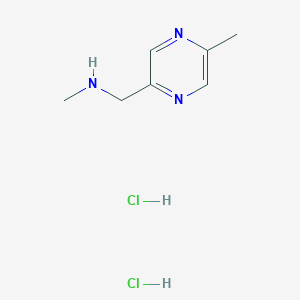
(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects the biochemical and physiological processes of the body. In
作用機序
The mechanism of action of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and division. It has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine has biochemical and physiological effects on the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, it has been found to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is that it has shown promising results in preclinical studies. This suggests that it may have potential as a therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. This means that its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for the study of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine. One area of study is to further investigate its mechanism of action and how it affects the biochemical and physiological processes of the body. Another area of study is to test its safety and efficacy in clinical trials. Additionally, researchers may explore its potential applications in the treatment of other diseases such as neurological disorders and inflammatory conditions. Finally, researchers may investigate new synthesis methods for this compound that may improve its efficacy and reduce its toxicity.
合成法
(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is synthesized using a specific method that involves the reaction of 4-(4-methylphenylsulfonyl)piperazine with 3,6-dibromo-4-(4-fluorophenyl)pyridazine in the presence of a palladium catalyst. This reaction results in the formation of (Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine.
科学的研究の応用
(Z)-3-(4-fluorophenyl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine has potential applications in various areas of scientific research. One of the main areas of study is in the field of cancer research. Studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(4-fluorophenyl)-6-[4-[(Z)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-18-2-4-19(5-3-18)12-17-31(29,30)28-15-13-27(14-16-28)23-11-10-22(25-26-23)20-6-8-21(24)9-7-20/h2-12,17H,13-16H2,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJRUOBDEQLVAW-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2851517.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2851520.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2851521.png)


![2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2851524.png)

![[3-(2-Fluorophenyl)oxetan-3-yl]methanamine](/img/structure/B2851527.png)
![(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine](/img/structure/B2851529.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B2851532.png)


![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)